3-Bromo-1,5-naphthyridine
Overview
Description
3-Bromo-1,5-naphthyridine, also known as 3-Bromo-Naphthyridine, is a heterocyclic compound containing a six-membered ring of atoms with one nitrogen, one bromine, and four carbon atoms. It is a colorless solid that has been used in the synthesis of various organic compounds. It has also been used in the study of biochemical and physiological effects on the body, as well as in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Reactions
Amination Reactions : 3-Bromo-1,5-naphthyridine undergoes amination reactions with potassium amide in liquid ammonia, leading to the formation of various amino derivatives, as demonstrated in several studies. These reactions are significant for the synthesis of isomeric amino- and bromo-1,5-naphthyridines, which are key intermediates in organic synthesis (Haak & Plas, 2010), (Czuba, 2010).
Bromination and Nucleophilic Substitution : The bromination of 1,5-naphthyridine derivatives, including this compound, is a key reaction for generating various brominated compounds. These reactions are important for studying the reactivity and mechanistic aspects of bromo-naphthyridines (Malm, Börnfeldt, & Gronowitz, 1994).
Formation of Naphthyridine Derivatives : The reactions of this compound with potassium amide lead to the formation of different naphthyridine derivatives, showcasing its versatility in synthesizing heterocyclic compounds (Czuba & Woźniak, 2010).
Biological Applications
Antimalarial Potential : Certain derivatives of this compound exhibit significant antimalarial activity, as shown in studies where these compounds effectively cured mice infected with Plasmodium vinckei vinckei (Barlin & Tan, 1985).
Phosphodiesterase Inhibition : Transforming 3-bromo-1,6-naphthyridin-2(1H)-ones to thiazolo[4,5-b][1,6]naphthyridin-2(1H)-ones increases their cAMP phosphodiesterase (PDE) III inhibitory potency, indicating potential applications in medical research (Singh et al., 1995).
Diverse Biological Activities : 1,8‐Naphthyridine derivatives, closely related to this compound, have shown a range of biological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties, highlighting the potential of these compounds in therapeutic research (Madaan et al., 2015).
Safety and Hazards
Future Directions
1,5-Naphthyridine derivatives, including 3-Bromo-1,5-naphthyridine, have significant importance in the field of medicinal chemistry because many of them exhibit a wide variety of biological activities . Future research will likely continue to explore the synthesis, reactivity, and applications of these compounds .
Mechanism of Action
Target of Action
3-Bromo-1,5-naphthyridine is a derivative of 1,5-naphthyridine These compounds are known to exhibit a variety of biological activities, suggesting they interact with multiple targets .
Mode of Action
Alkyl halides, a class of compounds to which this compound belongs, are known to react readily with 1,5-naphthyridines to furnish the corresponding n-alkylsubstituted 1,5-naphthyridines . This reaction occurs through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Biochemical Pathways
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may influence multiple biochemical pathways .
Result of Action
1,5-naphthyridine derivatives are known to exhibit a variety of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
3-Bromo-1,5-naphthyridine plays a significant role in biochemical reactions, particularly in the formation of metal complexes and cross-coupling reactions . This compound interacts with various enzymes and proteins, often acting as a ligand that binds to metal ions. For instance, it can form complexes with palladium, which are used in Suzuki cross-coupling reactions to create derivatives of 1,5-naphthyridine . These interactions are crucial for the synthesis of biologically active molecules and the study of enzyme mechanisms.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression profiles . Additionally, it may affect cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is its ability to bind to metal ions and form stable complexes . These complexes can inhibit or activate enzymes by altering their conformation or catalytic activity. Furthermore, this compound can interact with DNA and RNA, potentially affecting transcription and translation processes. The compound’s bromine atom plays a crucial role in these interactions, enhancing its binding affinity and specificity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard storage conditions but may degrade when exposed to light or high temperatures . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can be observed over several days or weeks.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, this compound can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with metabolic enzymes and cofactors . This compound can influence the levels of various metabolites by modulating enzyme activity and altering metabolic flux. For example, this compound may inhibit certain dehydrogenases, leading to changes in the levels of key metabolic intermediates. These effects can have downstream consequences on cellular energy production and biosynthetic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. For instance, this compound may be transported into the nucleus by nuclear transport proteins, allowing it to interact with DNA and RNA.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . This compound can be directed to specific organelles or compartments through targeting signals or post-translational modifications. For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its presence in the nucleus can affect gene expression and chromatin structure.
Properties
IUPAC Name |
3-bromo-1,5-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2/c9-6-4-8-7(11-5-6)2-1-3-10-8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTDPFYKQAQVJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)Br)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512182 | |
Record name | 3-Bromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17965-71-8 | |
Record name | 3-Bromo-1,5-naphthyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90512182 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main reaction 3-bromo-1,5-naphthyridine undergoes with potassium amide in liquid ammonia?
A1: The research paper focuses on the reactivity of this compound with potassium amide (KNH2) in liquid ammonia. While the abstract doesn't specify the exact reaction products, it suggests that the reaction leads to ring transformations. [] This type of reaction is common for halogenated heterocycles in the presence of strong bases like potassium amide.
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